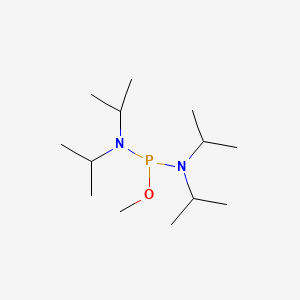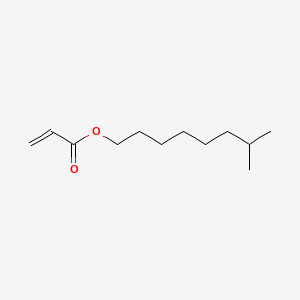
テトライソプロピルホスホロジアミダイトメチル
説明
Methyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C13H31N2OP . It is used in the synthesis of substances and is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of Methyl tetraisopropylphosphorodiamidite involves various methods . One of the methods includes the reaction of Methyl Phosphorodichloridite with Diisopropylamine . The yield of this reaction is approximately 79% .Molecular Structure Analysis
The molecular structure of Methyl tetraisopropylphosphorodiamidite is represented by the formula [ [ (CH3)2CH]2N]2POCH3 . The molecular weight of the compound is 262.37 g/mol .Physical And Chemical Properties Analysis
Methyl tetraisopropylphosphorodiamidite has a boiling point of 74-75 °C at 0.45 mmHg . The density of the compound is 0.915 g/mL at 25 °C . The refractive index is n20/D 1.461 .科学的研究の応用
オリゴヌクレオチドの合成
テトライソプロピルホスホロジアミダイトメチルは、DNAまたはRNAの短い分子であるオリゴヌクレオチドの合成における重要な試薬です。 これらのオリゴヌクレオチドは、PCR増幅におけるプライマー、DNAシーケンス用プローブ、遺伝子検査および研究のためのツールとしての使用など、幅広い用途を持っています .
Safety and Hazards
Methyl tetraisopropylphosphorodiamidite is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
作用機序
Target of Action
Methyl tetraisopropylphosphorodiamidite is a phosphoramidite compound . Its primary targets are nucleotides during the synthesis of oligonucleotides . It acts as the connecting link between nucleotides, attaching itself to the 5’-hydroxyl group of one nucleotide and reacting with the 3’-hydroxyl group of the following nucleotide in the sequence .
Mode of Action
The compound’s mode of action involves its ability to undergo the phosphoramidite coupling reaction . This reaction allows it to interact with nucleophilic groups in the presence of an acidic azole catalyst . The result is the formation of a phosphite triester, which is then oxidized to form a phosphate triester, linking two nucleotides together .
Biochemical Pathways
The biochemical pathway affected by methyl tetraisopropylphosphorodiamidite is the synthesis of oligonucleotides . This process is crucial for the creation of DNA and RNA molecules, which are essential for the storage and transmission of genetic information in all living organisms.
Result of Action
The result of the action of methyl tetraisopropylphosphorodiamidite is the formation of oligonucleotides, specifically DNA or RNA sequences . These sequences can then be used in various biological and biochemical applications, including genetic engineering, molecular biology research, and the development of therapeutic agents.
Action Environment
The action of methyl tetraisopropylphosphorodiamidite is influenced by several environmental factors. These include the pH of the solution, the presence of a suitable catalyst, and the concentrations of the nucleotides involved in the reaction . Optimal conditions are required for the compound to effectively participate in the phosphoramidite coupling reaction and facilitate the synthesis of oligonucleotides .
特性
IUPAC Name |
N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBXOIQXOOUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352994 | |
| Record name | methyl tetraisopropylphosphorodiamidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92611-10-4 | |
| Record name | methyl tetraisopropylphosphorodiamidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N,N,N,N-tetraisopropylphosphorodiamidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)






![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)




